Neryl bromide chemical properties and structure
Neryl bromide chemical properties and structure
An In-Depth Technical Guide to Neryl Bromide: Structure, Properties, and Synthetic Applications
Introduction
Neryl bromide, systematically known as (2Z)-1-bromo-3,7-dimethylocta-2,6-diene, is a monoterpenoid alkyl halide. As the Z-isomer of the more commonly cited geranyl bromide, it serves as a crucial and versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its distinct stereochemistry offers a unique structural motif that is essential for constructing complex molecular architectures and bioactive natural product analogs. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of neryl bromide, tailored for professionals in chemical research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Identification
The defining feature of neryl bromide is the Z (or cis) configuration of the double bond at the C2 position, which places the bromomethyl group and the larger alkyl substituent on the same side of the double bond. This geometry is critical as it imparts distinct physical properties and reactivity compared to its E (trans) isomer, geranyl bromide.
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IUPAC Name: (2Z)-1-bromo-3,7-dimethylocta-2,6-diene[1]
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Synonyms: (Z)-1-Bromo-3,7-dimethylocta-2,6-diene[1]
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Molecular Formula: C₁₀H₁₇Br[1]
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Molecular Weight: 217.15 g/mol [1]
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CAS Number: 25996-10-5[1]
Caption: 2D structure of Neryl Bromide ((2Z)-1-bromo-3,7-dimethylocta-2,6-diene).
Physicochemical Properties
The physical properties of neryl bromide are similar to its isomer, geranyl bromide. It is a dense, non-polar liquid that is immiscible with water but soluble in common organic solvents like ethers, hydrocarbons, and halogenated solvents.
| Property | Value | Source(s) |
| Appearance | Grey-yellow to colorless liquid | [2] |
| Boiling Point | 101-102 °C @ 12 mmHg | [2][3] |
| Density | 1.094 g/mL @ 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.504 | [2][3] |
| Water Solubility | Immiscible | [2][3] |
| Flash Point | ~75 - 95 °C (~167 - 203 °F) | [2] |
| Stability | Light-sensitive; may decompose over time | [2][4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2][3] |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and isomeric integrity of neryl bromide.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides definitive evidence for the Z-configuration. The vinyl proton (H2) adjacent to the bromomethyl group typically appears as a triplet around δ 5.5 ppm. The CH₂Br protons are observed as a doublet around δ 4.0 ppm. The other vinyl proton (H6) is a triplet near δ 5.1 ppm. The distinct chemical shifts of the methyl groups attached to the double bonds are also characteristic; for the neryl (Z) isomer, the C3-methyl group appears at a slightly different shift compared to the geranyl (E) isomer.
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¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the CH₂Br group is expected around 30 ppm, while the sp² carbons of the double bonds will appear in the 120-145 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for monitoring the synthesis of neryl bromide from its precursor, nerol. The most critical diagnostic feature is the complete disappearance of the broad O-H stretching band of the alcohol starting material (typically found around 3300 cm⁻¹).[7] Key peaks for neryl bromide include:
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~2970-2850 cm⁻¹: C-H stretching from alkyl groups.
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~1670 cm⁻¹: C=C stretching of the double bonds.
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~1200 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A key feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 216 and 218, respectively. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways involve the loss of Br• (m/z 137) and subsequent fragmentations of the resulting terpene carbocation.
Part 3: Synthesis and Reactivity
Synthetic Methodologies
The most direct and widely used method for preparing neryl bromide is the bromination of its corresponding alcohol, nerol. The reaction typically employs phosphorus tribromide (PBr₃) in an aprotic solvent at low temperatures to minimize side reactions and prevent isomerization of the double bond.
An alternative, though less selective, industrial method involves the hydrobromination of myrcene, which yields a mixture of neryl, geranyl, and linalyl bromides that must then be separated.[8]
This protocol describes the conversion of nerol to neryl bromide using phosphorus tribromide. The causality for using PBr₃ is its high efficiency in converting primary allylic alcohols to the corresponding bromides with minimal rearrangement, especially when the reaction is kept cold. Low temperature (-20 °C to 0 °C) is critical to suppress S_N1-type pathways that could lead to isomerization or the formation of cyclic byproducts.
Materials:
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Nerol (1.0 eq.)
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Phosphorus tribromide (PBr₃, 0.4-0.5 eq.)
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Anhydrous dichloromethane (DCM) or diethyl ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with nerol (1.0 eq.) dissolved in anhydrous DCM.
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Cooling: The flask is cooled to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
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Reagent Addition: A solution of PBr₃ (0.5 eq.) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes. Causality: Slow addition is crucial to control the exothermic reaction and maintain a low temperature, preserving the Z-geometry of the double bond.[9]
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Reaction Monitoring: The reaction is stirred at low temperature for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the nerol starting material.
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Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of ice-cold water, followed by saturated NaHCO₃ solution to neutralize any remaining acid.
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Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure neryl bromide.
Caption: Workflow for the synthesis and purification of neryl bromide from nerol.
Chemical Reactivity and Synthetic Utility
Neryl bromide is a potent electrophile and an excellent substrate for S_N2 reactions due to its primary allylic nature. This reactivity makes it a valuable building block in organic synthesis.
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Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including amines, thiols, azides, and carbanions, to introduce the neryl moiety into a target molecule. This is a common strategy in the synthesis of complex natural products and their analogs.[7]
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Palladium-Catalyzed Cross-Coupling: Neryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.[2][10] This allows for the construction of more complex molecular scaffolds.
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Applications in Drug Development: It is used to synthesize derivatives of natural products for biological screening. For example, it serves as a key reagent in the synthesis of potential antimalarial agents and flavonoidic modulators of P-glycoprotein activity, which is relevant in overcoming multidrug resistance in cancer.[2][7][9][10]
Part 4: Handling, Storage, and Safety
As an alkyl halide, neryl bromide requires careful handling to ensure safety and maintain its chemical integrity.
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Safety Precautions: Neryl bromide is expected to be an irritant to the skin, eyes, and respiratory system.[11] Handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12]
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Storage: The compound is sensitive to light and can degrade over time, often indicated by a change in color from colorless to orange or brown.[4] It should be stored in an amber glass bottle at refrigerated temperatures (2-8 °C) under an inert atmosphere of nitrogen or argon to prevent decomposition.[2]
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Disposal: Waste should be disposed of in accordance with local environmental regulations for halogenated organic compounds.
Conclusion
Neryl bromide is a fundamentally important building block in modern organic synthesis. Its defined stereochemistry and reliable reactivity make it an invaluable tool for researchers developing new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a laboratory setting.
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